Triptonodiol
Overview
Description
Synthesis Analysis
The synthesis of triptonide and triptolide involves several key steps, including lanthanide triflate-catalyzed oxidative radical cyclization and metal-mediated reactions. The first enantioselective total synthesis of these compounds demonstrated the feasibility of producing them with high enantiomeric excess, showcasing the complex but achievable pathway for their synthesis (Yang, Ye, & Xu, 2000). Further research has developed scalable syntheses that are applicable for further synthetic elaboration and biological investigation, indicating the compounds' significant potential for study and application (Zhang, Li, Xue, Chen, Li, Tang, & Li, 2014).
Molecular Structure Analysis
The molecular structure of related compounds like triptonide and triptolide is critical to understanding their chemical behavior and potential applications. The structure determinations often involve X-ray crystallography and NMR spectroscopy, providing detailed insights into the spatial arrangement of atoms within the molecule and the stereochemistry critical for their activity (Mimura, Matsuo, Motoda, Matsumoto, Nakashima, & Kojima, 1998).
Chemical Reactions and Properties
The chemical reactions involving triptonide and triptolide highlight the reactivity of these molecules under various conditions. Studies have investigated the alkylations of thiolate ligands in tripod zinc thiolates, revealing insights into the electronic and steric effects that influence reaction rates. These reactions are crucial for understanding the functionalization and modification of the compounds for further studies (Rombach, Seebacher, Ji, Zhang, He, Ibrahim, Benkmil, & Vahrenkamp, 2006).
Scientific Research Applications
Triptonodiol, along with other compounds such as triptonoterpene and neotriptonolide, was identified in the plant Trypterygium wilfordii. These novel natural products have been structurally elucidated, which is crucial for understanding their potential applications in scientific research (Zhou et al., 1988).
In a study focusing on the binding of compounds to proteins, it was found that triptonide, a compound similar to Triptonodiol, binds to the human estrogen receptor alpha (ERα) with weak affinity. This suggests potential implications for Triptonodiol in interacting with steroid hormone receptors, thereby influencing various biological processes (Liu et al., 2015).
Triptonide, closely related to Triptonodiol, has been shown to effectively inhibit canonical Wnt/β-Catenin signaling, a pathway implicated in many diseases, including cancer. This finding suggests that Triptonodiol might also have potential applications in cancer research or as a therapeutic agent (Chinison et al., 2016).
Triptonide, which shares structural similarities with Triptonodiol, is a key contributor to the toxicity of Tripterygium wilfordii. Understanding the toxicological aspects of these compounds is essential for their potential application in pharmacology and medicine (Li et al., 2015).
Triptonide has been identified as a reversible non-hormonal male contraceptive agent in mice and non-human primates. This suggests the possibility that Triptonodiol, due to its structural similarity, could also have potential applications in reproductive health research (Chang et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,4aS,10aR)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(2)14-10-15(23)18-13(19(14)25-5)6-7-16-20(18,3)9-8-17(24)21(16,4)11-22/h10,12,16,22-23H,6-9,11H2,1-5H3/t16-,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRBHDJWRPUKMD-TYCQWZJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC(=O)[C@]3(C)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triptonodiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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